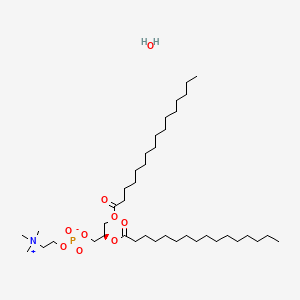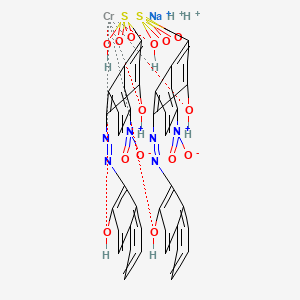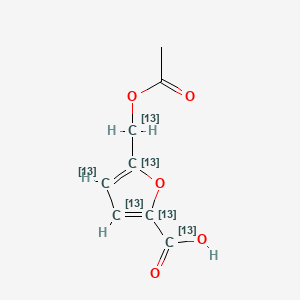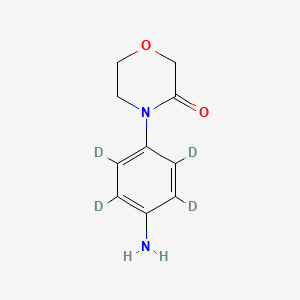
4-(4-Aminophenyl)-3-morpholinone-d4
Übersicht
Beschreibung
“4-(4-Aminophenyl)-3-morpholinone-d4” is a chemical compound . Its empirical formula is C10H12N2O2 and its molecular weight is 192.21 .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory . The complete assignments of these compounds have been performed based on experimental data and potential energy distribution (PED) of the vibrational modes .Chemical Reactions Analysis
While specific chemical reactions involving “4-(4-Aminophenyl)-3-morpholinone-d4” are not available, similar compounds have been used in the synthesis of covalent organic frameworks (COFs), which are crystalline porous materials constructed from molecular building blocks using diverse linkage chemistries .Wissenschaftliche Forschungsanwendungen
Solubility and Thermodynamic Properties
4-(4-Aminophenyl)-3-morpholinone has been studied for its solubility in various solvents and binary mixtures. Research by Yang et al. (2016) demonstrated that its solubility increases with rising temperature in selected solvents like 1,4-dioxane, methanol, and others. The study also calculated thermodynamic properties such as Gibbs energy, enthalpy, and entropy related to the dissolution process of this compound, finding that dissolution is endothermic in each solvent studied (Yang et al., 2016).
Synthesis and Application in Drug Development
A significant application of 4-(4-Aminophenyl)-3-morpholinone is in the synthesis of rivaroxaban, an anticoagulant. Multiple studies detail various synthetic routes to produce this compound. Luo Lingyan et al. (2011), He Hongguan (2014), Jia Yun (2013), and others have contributed to this area, developing methods with different overall yields and process efficiencies (Luo Lingyan et al., 2011), (He Hongguan, 2014), (Jia Yun, 2013).
Pharmaceutical Chemistry and Medicinal Applications
In the field of pharmaceutical chemistry, 4-(4-Aminophenyl)-3-morpholinone has been used in the development of various therapeutic agents. For instance, Nilsson et al. (2003) explored its use in thrombin inhibitors. Their study showed the potential of this compound in producing thrombin inhibitors with promising in vitro efficacy (Nilsson et al., 2003). Another study by Singh et al. (2017) discussed its application in synthesizing compounds for TNF-α and IL-6 inhibition, which could have implications in treating inflammation (Singh et al., 2017).
Other Research Areas
Research in other areas includes its use in synthesizing various organic compounds and studying their properties. Studies like those by Kauffman et al. (2000) and Prajapati et al. (2015) delve into this aspect, contributing to the understanding of the compound's utility in broader chemical synthesis applications (Kauffman et al., 2000), (Prajapati et al., 2015).
Safety And Hazards
The safety data sheet for a similar compound, 4-Aminophenol, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation .
Zukünftige Richtungen
Covalent organic frameworks (COFs), which can be synthesized using compounds similar to “4-(4-Aminophenyl)-3-morpholinone-d4”, have immense potential for future applications. They can be used in the design of new semiconducting materials for optoelectronic applications such as sensors, photocatalysts, supercapacitor and battery materials, solar-harvesting devices, and light-emitting diodes .
Eigenschaften
IUPAC Name |
4-(4-amino-2,3,5,6-tetradeuteriophenyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7,11H2/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCRLDZZHOVFEE-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])N2CCOCC2=O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenyl)-3-morpholinone-d4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



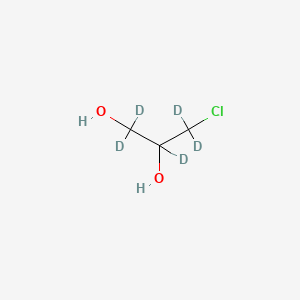

![Sodium;2-[2-ethoxyethyl-(2-methyl-1-phenylprop-1-enyl)amino]-2-oxoethanesulfonate](/img/structure/B589421.png)
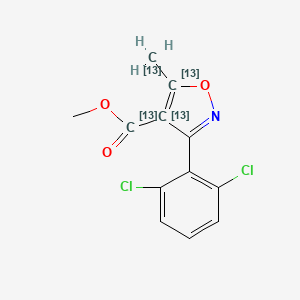

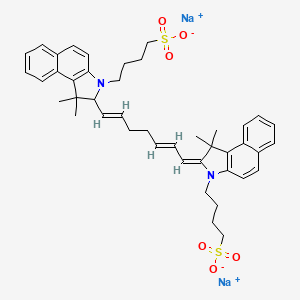
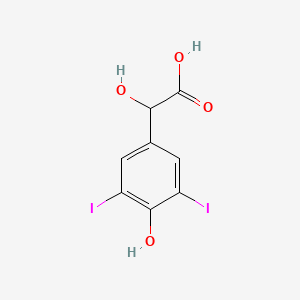
![2-(2-Methylcyclopentyl)-1H-benzo[d]imidazole](/img/structure/B589430.png)
